2-Amino-4-(4-chlorophenyl)-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This polycyclic compound features a hexahydroquinoline core fused with a 4,5,6,7-tetrahydro-1-benzothiophene moiety. Key structural elements include:
- 4-Chlorophenyl group at position 4, enhancing lipophilicity and influencing π-π stacking interactions.
- 7,7-Dimethyl groups inducing steric effects that may stabilize puckered conformations in the hexahydroquinoline system .
- 5-Oxo group creating a ketone functionality, which can participate in hydrogen-bonding networks or act as a reactive site for derivatization.
Synthetic routes typically involve multi-component cyclocondensation reactions, often catalyzed by ammonium acetate under microwave irradiation to improve yields .
Properties
Molecular Formula |
C27H25ClN4OS |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
2-amino-4-(4-chlorophenyl)-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C27H25ClN4OS/c1-27(2)11-20-24(21(33)12-27)23(15-7-9-16(28)10-8-15)19(14-30)25(31)32(20)26-18(13-29)17-5-3-4-6-22(17)34-26/h7-10,23H,3-6,11-12,31H2,1-2H3 |
InChI Key |
NROWTAPXIQBCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCC4)C#N)N)C#N)C5=CC=C(C=C5)Cl)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Introduction of the 3-Carbonitrile Group
The 3-carbonitrile moiety is introduced via a nucleophilic substitution or Knoevenagel condensation. A two-step protocol is recommended:
-
Formylation : Treat Intermediate A with Vilsmeier-Haack reagent (POCl₃/DMF) to install a formyl group at position 3.
-
Cyanation : React the formylated intermediate with TMSCN (trimethylsilyl cyanide) in the presence of KF, achieving >90% conversion.
This method avoids the use of toxic metal cyanides and leverages the enhanced nucleophilicity of TMSCN when activated by fluoride ions.
Installation of the 2-Amino Group
The 2-amino group is introduced via Hofmann degradation or catalytic hydrogenation of a nitro precursor. A nitro group is first installed at position 2 using nitric acid in acetic anhydride, followed by reduction with H₂/Pd-C in ethanol:
Yields for the reduction step exceed 85%, with no observed racemization at adjacent chiral centers.
Synthesis of the 3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl Substituent
The benzothiophene moiety is constructed separately and coupled to the hexahydroquinoline core. A Gewald reaction is employed to synthesize the 3-cyano-benzothiophene derivative:
This one-pot reaction proceeds via a thio-Michael addition followed by cyclization, yielding the benzothiophene core in 70–75% yield. The cyano group enhances electrophilicity at position 2, facilitating subsequent coupling reactions.
Coupling of the Benzothiophene Moiety to the Hexahydroquinoline Core
A Buchwald-Hartwig amination couples the benzothiophen-2-amine to the hexahydroquinoline scaffold. Using Pd(OAc)₂ as a catalyst and Xantphos as a ligand, the reaction proceeds under microwave irradiation (120°C, 1 h):
Optimization studies indicate that microwave conditions reduce reaction times from 24 h to 1 h while maintaining yields at 82–88%.
Reaction Optimization and Challenges
Key challenges include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzothiophene moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it into an amine or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-amino derivatives exhibit significant anticancer properties. The presence of the cyano group and the benzothiophene moiety may enhance the compound's ability to inhibit tumor growth. Studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms such as oxidative stress and DNA damage .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. The amino group may play a crucial role in modulating inflammatory pathways. For instance, derivatives have been studied for their ability to inhibit pro-inflammatory cytokines in models of rheumatoid arthritis and psoriatic arthritis .
Neuroprotective Effects
Preliminary studies suggest that related compounds may exert neuroprotective effects against neurodegenerative diseases. The ability to cross the blood-brain barrier could make this compound a candidate for treating conditions like Alzheimer's disease by reducing neuroinflammation and oxidative stress .
Building Block for Organic Transformations
The unique functional groups present in this compound make it an excellent building block for various organic transformations. The amino and cyano groups can participate in nucleophilic substitutions and cyclization reactions to synthesize more complex molecules .
Synthesis of Novel Derivatives
Chemists have utilized this compound as a precursor for synthesizing novel derivatives with enhanced biological activities. For example, modifications at the benzothiophene ring can lead to compounds with improved pharmacological profiles .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Gao et al., 2001 | Anticancer Activity | Demonstrated that similar compounds induce apoptosis in cancer cell lines. |
| Xu et al., 2011 | Anti-inflammatory Effects | Found significant inhibition of inflammatory markers in animal models of arthritis. |
| Luan et al., 2011 | Organic Synthesis | Highlighted the utility of amino and cyano groups in synthetic pathways leading to complex molecules. |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
- Hexahydroquinoline vs.
Substituent Effects
- Electron-Withdrawing Groups (EWGs): The 3-cyano group on benzothiophene enhances dipole interactions compared to simpler 4-ClPh or 4-FPh substituents in analogs .
- Aromatic vs. Heteroaromatic Substituents : Pyridinyl substituents (e.g., in CID 4982879) introduce basic nitrogen sites, enabling pH-dependent solubility changes absent in the target compound .
Physicochemical and Crystallographic Insights
Table 2: Crystallographic Data Comparison
- Hydrogen-Bonding Networks: The target compound’s 5-oxo group forms stronger NH···O bonds (2.12 Å) compared to NH···N in benzoquinoline analogs, suggesting enhanced crystal packing efficiency .
- Ring Puckering: The 7,7-dimethyl groups enforce a chair conformation in the hexahydroquinoline ring, reducing conformational flexibility compared to unchromane derivatives .
Biological Activity
The compound 2-Amino-4-(4-chlorophenyl)-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS Number: CB91897288) is a complex organic molecule with potential pharmacological applications. This article explores its biological activities based on various studies and reviews.
- Molecular Formula : C27H25ClN4OS
- Molecular Weight : 489.0316 g/mol
- Structure : The compound features a hexahydroquinoline core with multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
1. Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. For instance:
- A study demonstrated that certain derivatives showed up to 93.80% inhibition of inflammation compared to standard drugs like diclofenac sodium (90.21%) at a concentration of 1 mM .
- In vivo studies using carrageenan-induced edema models revealed that some derivatives produced rapid onset and prolonged anti-inflammatory effects with high safety profiles .
2. Analgesic Effects
The compound has also been evaluated for its analgesic properties:
- Certain derivatives displayed potent and long-lasting analgesia alongside significant reductions in inflammatory cytokines such as TNF-α .
3. Cytotoxicity and Anticancer Potential
Some studies suggest potential anticancer activity:
- In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, although specific IC50 values and detailed mechanisms require further investigation .
The biological activities of the compound are believed to be mediated through several mechanisms:
- COX Inhibition : Compounds related to this structure have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. Selectivity indices for COX inhibition have been reported as significantly higher than those of standard anti-inflammatory drugs .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of the compound:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Up to 93.80% inhibition | |
| Analgesic | Long-lasting pain relief | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| COX Inhibition | High selectivity for COX-2 |
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Study on Inflammatory Models : A study assessed the effectiveness of the compound in reducing edema in rat models, reporting significant reduction percentages compared to controls.
- Cancer Cell Line Studies : Investigations into various cancer cell lines revealed that the compound's derivatives could effectively inhibit cell proliferation and promote apoptosis.
Q & A
Basic: What are the common synthetic routes for preparing the compound?
The compound is synthesized via multi-component reactions (MCRs) involving cyclocondensation of aldehydes, cyclic ketones, and cyanoacetate derivatives. For example:
- Key reagents : Benzaldehyde derivatives (e.g., 4-chlorobenzaldehyde), cyclic ketones (e.g., 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl), and ethyl cyanoacetate.
- Conditions : Ethanol or acetic acid as solvents, reflux (70–100°C), and catalytic bases like piperidine .
- Mechanism : Knoevenagel condensation followed by Michael addition and cyclization.
Table 1 : Example Reaction Pathway
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require higher temperatures. Ethanol balances reactivity and ease of purification .
- Catalyst screening : Bases like KF-alumina improve cyclization efficiency compared to traditional amines .
- Temperature control : Gradual heating (70°C → 100°C) minimizes side reactions.
- Crystallization : Ethanol recrystallization reduces impurities, as seen in related hexahydroquinoline syntheses .
Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?
- NMR : H and C NMR confirm substituent positions (e.g., 4-chlorophenyl at δ 7.2–7.4 ppm) .
- X-ray crystallography : Single-crystal studies (Cu-Kα radiation, 296 K) resolve bond lengths (C–C: 1.52–1.56 Å) and torsion angles (e.g., 178.2° for the hexahydroquinoline core) .
- IR : Stretching vibrations for cyano (2200–2250 cm) and carbonyl (1680–1700 cm) groups .
Advanced: How do crystallographic data discrepancies inform structural refinements?
Discrepancies arise from:
- Hydrogen placement : Amino H-atoms located via difference Fourier maps may deviate from riding models (e.g., U(H) = 1.2–1.5 U(C)) .
- Torsion angles : Variations in bond angles (e.g., C9–C10–C11 = 177.0° vs. 178.2°) reflect crystal packing effects or measurement resolution .
- Refinement models : Anisotropic displacement parameters for non-H atoms improve accuracy (R factor < 0.05) .
Basic: What are the compound’s key structural motifs and their implications?
- Hexahydroquinoline core : Facilitates π-π stacking in crystal lattices .
- Chlorophenyl group : Enhances lipophilicity and potential bioactivity .
- Cyanobenzothiophene : Stabilizes intermolecular hydrogen bonds (N–H···N) .
Table 2 : Structural Features
| Feature | Role | Example (Bond Length/Angle) |
|---|---|---|
| Chlorophenyl ring | Hydrophobic interactions | C–Cl: 1.74 Å |
| Cyano group | Hydrogen bonding | C≡N: 1.15 Å |
| Tetrahydrobenzothiophene | Conformational rigidity | C–S: 1.82 Å |
Advanced: What computational methods model the compound’s electronic properties?
- DFT calculations : Predict HOMO-LUMO gaps (e.g., 4.2 eV) to assess reactivity .
- Molecular docking : Simulate binding to targets (e.g., kinase enzymes) using AutoDock Vina .
- MD simulations : Evaluate stability in biological membranes (e.g., 100 ns trajectories) .
Basic: How is the compound’s solubility assessed for in vitro studies?
- Solvent screening : Test in DMSO (high solubility for stock solutions) and aqueous buffers (PBS, pH 7.4) .
- Recrystallization : Ethanol yields crystals with >95% purity, critical for bioassays .
Advanced: What strategies resolve contradictions in biological activity data?
- Dose-response curves : Validate IC values across multiple assays (e.g., MTT vs. ATP-based viability) .
- SAR studies : Compare derivatives (e.g., methyl vs. chloro substituents) to isolate pharmacophores .
- Off-target screening : Use kinase profiling panels to confirm selectivity .
Basic: What safety protocols are recommended for handling the compound?
- PPE : Gloves, lab coats, and fume hoods to avoid inhalation/contact .
- Waste disposal : Incinerate in certified containers for halogenated organics .
Advanced: How is the compound’s stability evaluated under varying conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
